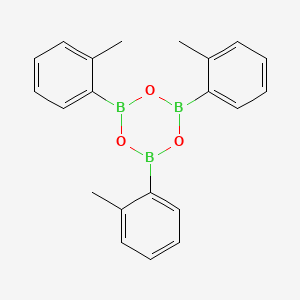

Tris(2-tolyl)boroxin

Description

Properties

CAS No. |

7294-50-0 |

|---|---|

Molecular Formula |

C21H21B3O3 |

Molecular Weight |

353.8 g/mol |

IUPAC Name |

2,4,6-tris(2-methylphenyl)-1,3,5,2,4,6-trioxatriborinane |

InChI |

InChI=1S/C21H21B3O3/c1-16-10-4-7-13-19(16)22-25-23(20-14-8-5-11-17(20)2)27-24(26-22)21-15-9-6-12-18(21)3/h4-15H,1-3H3 |

InChI Key |

KQCVRJJUFONPLO-UHFFFAOYSA-N |

Canonical SMILES |

B1(OB(OB(O1)C2=CC=CC=C2C)C3=CC=CC=C3C)C4=CC=CC=C4C |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of Tris 2 Tolyl Boroxin

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms in the solid state. For boroxine (B1236090) derivatives, including Tris(2-tolyl)boroxin, this method provides critical insights into the geometry of the boroxine ring and the conformation of its substituents. Studies have been conducted on various arylboroxines, offering a basis for understanding the solid-state structure of this compound. For instance, the crystal structures of tri(p-tolyl)boroxine and its 4-picoline adduct have been established by X-ray diffraction, providing valuable comparative data for related arylboroxines. eurjchem.comresearchgate.net

Planarity and Distortion of the Boroxine Ring System

The boroxine ring (B₃O₃) is generally expected to be planar or nearly planar due to the sp² hybridization of the boron atoms and the delocalization of electrons within the ring. However, steric and electronic factors from the substituents can induce distortions. In boroxine structures, the central boroxine skeleton typically adopts a hexagonal shape that is nearly flat and regular, with bond angles close to 120°. nih.gov For example, in 2,4,6-tris(4-fluorophenyl)-2-(1-pyridyl)boroxine, the boroxine ring shows a root mean square (r.m.s.) deviation of 0.027 Å, indicating a high degree of planarity. researchgate.net However, when a boron atom undergoes a change in coordination (e.g., from trigonal planar to tetrahedral), it can cause considerable distortion in the boroxine ring. researchgate.netresearchgate.net Some studies have reported a small fold distortion across the ring, leading to a shallow boat conformation in certain boroxine adducts. researchgate.net

Polymorphism and Crystal Packing Phenomena in Arylboroxines

Polymorphism refers to the ability of a compound to crystallize into more than one crystal structure, while maintaining the same chemical composition. wikipedia.orgmt.com This phenomenon is influenced by molecular conformation and crystal packing. bjbms.orgsfasu.edu Arylboroxines, with their rigid boroxine core and potentially flexible aryl substituents, can exhibit polymorphism. For instance, tri(p-tolyl)boroxine has been observed to exist in different polymorphic forms, including an orthorhombic polymorph, which exhibits distinct structural features compared to previously reported monoclinic forms. eurjchem.comresearchgate.net

Crystal packing in arylboroxines is driven by intermolecular forces, including weak C-H···O interactions and van der Waals forces, as well as potential hydrogen bonding if suitable functional groups are present. nih.gov The different packing arrangements can impose subtle conformational changes on the molecules, which in turn affect the crystal structure. bjbms.org Understanding these packing phenomena is crucial for predicting and controlling the crystalline form of a compound, which can impact its physical properties. mt.combjbms.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

NMR spectroscopy is a powerful technique for elucidating the solution-state structure and dynamics of chemical compounds. For this compound, ¹H NMR and ¹¹B NMR provide valuable information about the electronic environment of protons and boron atoms, respectively.

Proton (¹H) NMR Spectroscopic Assignments and Analysis

For example, in similar arylboroxines, ¹H NMR spectra have been reported with distinct aromatic and methyl proton signals. The chemical shifts are reported in parts per million (ppm) relative to the solvent. rsc.org Rapid ligand dissociation-recombination exchange processes can occur in solution for amine adducts of triarylboroxines, which can influence the observed ¹H NMR spectra. researchgate.net

An example of ¹H NMR data for a related boroxine derivative:

Table 1: Representative ¹H NMR Data for an Arylboroxine Derivative (600 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.12-7.10 | m | 2H | Aromatic H |

| 6.91-6.88 | m | 2H | Aromatic H |

| 1.95 | s | 1H | Methyl H |

| 1.26 | s | 6H | Methyl H |

| 1.24 | s | 6H | Methyl H |

| 0.00 | s | 9H | Methyl H |

| rsc.org |

Boron-11 (B1246496) (¹¹B) NMR Spectroscopic Insights into Boron Coordination Environments

¹¹B NMR spectroscopy is particularly informative for boroxine compounds as it directly probes the electronic environment and coordination number of the boron atoms. Boron atoms in boroxines are typically sp² hybridized and three-coordinate, resulting in characteristic ¹¹B NMR chemical shifts. researchgate.netsdsu.edu

Three-coordinate boron atoms, as found in boroxines, generally resonate in the range of δ 20-35 ppm relative to BF₃·Et₂O, which is a common reference. researchgate.netsdsu.edumdpi.com For instance, aryl and vinyl boroxines are typically shifted upfield by approximately 2-4 ppm compared to their alkyl derivatives, often appearing around δ 33 ppm. sdsu.edu A broad signal is usually observed for trigonal boron, which is consistent with earlier reports for condensed oxygen-coordinated trigonal boron compounds, including boronic acids and boronic esters. researchgate.net

The ¹¹B NMR chemical shift is sensitive to the coordination environment of the boron atom. nih.gov For example, a change from three-coordinate (trigonal planar) to four-coordinate (tetrahedral) boron, often due to coordination with a Lewis base, results in a significant upfield shift in the ¹¹B NMR spectrum. researchgate.netsdsu.edumdpi.com This effect is also observed with coordinating solvents like THF, and the chemical shift depends on the strength of the coordination complex, with stronger complexes shifting to higher fields. sdsu.edu

Table 2: Representative ¹¹B NMR Data for Boroxine Derivatives (128 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coordination Environment |

| 33.2 | Three-coordinate (sp²) |

| 32.8 | Three-coordinate (sp²) |

| 28.8 | Three-coordinate (sp²) |

| 28.2 | Three-coordinate (sp²) |

| 33.5 | Three-coordinate (sp²) |

| 28.4 | Three-coordinate (sp²) |

| rsc.org |

The ¹¹B NMR spectrum of boroxines typically shows a single broad peak, indicative of the three-coordinate boron species. researchgate.net The broadness can also be influenced by quadrupolar relaxation, as boron-11 is a quadrupolar nucleus. acs.org

Carbon-13 (¹³C) NMR Spectroscopic Investigations

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable tool for elucidating the carbon skeleton and the electronic environment of carbon atoms within a molecule. For this compound, ¹³C NMR provides insights into the distinct carbon environments present in the o-tolyl substituents and their interaction with the boroxine core. While specific ¹³C NMR chemical shifts for this compound (2,4,6-tri-o-tolyl-1,3,5,2,4,6-trioxatriborinane, compound 22a) were not explicitly detailed in the provided search snippets, it has been reported that tri(2-tolyl)boroxine and its amine adducts have been characterized by ¹³C NMR spectroscopy researchgate.netmolaid.com.

In general, the ¹³C NMR spectrum of this compound would exhibit signals corresponding to the aromatic carbons of the tolyl groups and the methyl carbons. The chemical shifts of these carbons are influenced by the electron-withdrawing nature of the boroxine ring and the steric and electronic effects of the methyl groups at the ortho positions. For related boroxine derivatives, ¹³C NMR data typically show distinct resonances for different carbon environments, including carbons directly bonded to boron, aromatic carbons, and aliphatic carbons (e.g., methyl groups) rsc.org. For instance, in other boroxine analogues, aromatic carbon signals can range from approximately 120 ppm to 160 ppm, while methyl carbon signals would appear further upfield, typically around 20-30 ppm rsc.org.

Vibrational Spectroscopy (FTIR, Raman) for Structural Fingerprinting

For boroxine compounds, characteristic vibrational bands are observed due to the unique B-O stretching modes within the boroxine ring. Upon the condensation of boronic acids to form boroxines, the characteristic boronic acid vibrations typically disappear, and diagnostic boroxine vibrations emerge dntb.gov.ua. Specifically, the boroxine ring often exhibits characteristic bands around 705 cm⁻¹ and 678 cm⁻¹ in FTIR and Raman spectra dntb.gov.ua. Additionally, the o-tolyl substituents would contribute their own characteristic vibrational modes. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ range, while aliphatic C-H stretching vibrations (from the methyl groups) are found around 3000-2850 cm⁻¹ scifiniti.com. C=C stretching vibrations of the aromatic rings would also be observed in the 1600-1400 cm⁻¹ region rsc.orgrsc.org.

High-Resolution Mass Spectrometry (HRMS, ESI-MS) for Molecular Integrity and Purity Assessment

High-Resolution Mass Spectrometry (HRMS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS), is a critical technique for confirming the molecular integrity and assessing the purity of chemical compounds. HRMS provides highly accurate mass-to-charge (m/z) ratios, allowing for the precise determination of elemental composition.

For this compound (C21H21B3O3), the theoretical monoisotopic mass is 354.177 g/mol . In an HRMS (ESI) experiment, the molecular ion or protonated molecular ion ([M+H]⁺) would be detected, and its experimentally determined m/z value would be compared to the calculated theoretical mass. A close match between the experimental and theoretical values confirms the correct molecular formula and thus the molecular integrity of the synthesized compound. For example, similar HRMS (ESI) analyses for other boroxine derivatives have been reported, demonstrating excellent agreement between calculated and found m/z values, confirming their molecular formulas rsc.orgrsc.org. The presence of characteristic fragmentation patterns in the mass spectrum can further support the proposed structure.

Reactivity, Reaction Mechanisms, and Mechanistic Insights

Reversible Formation and Thermodynamics of Boroxine (B1236090) Rings

Boroxines, including Tris(2-tolyl)boroxin, are formed through the reversible condensation of three molecules of their corresponding boronic acids, with the concomitant release of three molecules of water. This equilibrium is a cornerstone of dynamic covalent chemistry, allowing for adaptable and responsive molecular systems.

The condensation reaction of boronic acids (R-B(OH)₂) to form boroxines (R₃B₃O₃) is a well-established equilibrium process: 3 R-B(OH)₂ ⇌ R₃B₃O₃ + 3 H₂O nih.govwiley-vch.de

This equilibrium can be precisely controlled by the addition or removal of water researchgate.net. Research has demonstrated that the reaction proceeds smoothly even at room temperature, and the equilibrium constant (Keq) is influenced by the nature of the substituents on the arylboronic acid wiley-vch.declockss.org. Electron-donating groups, such as the methyl group in 2-tolylboronic acid, generally tend to support the formation and enhance the stability of the boroxine ring researchgate.netclockss.orgclockss.orgresearchgate.netnii.ac.jp. For instance, studies on para-substituted phenylboroxines have shown a correlation between electron-donating substituents and larger equilibrium constants clockss.orgnii.ac.jp.

Computational and experimental studies on various boroxines confirm that the process typically incurs an enthalpic cost (ΔH > 0) but is overcompensated by a larger entropy gain (ΔS > 0), resulting in a negative Gibbs free energy change (ΔG < 0) under suitable conditions researchgate.netclockss.orgacs.org. For example, the formation of phenylboroxine in CDCl₃ was determined to have a ΔH of 14.3 kJ mol⁻¹ and a ΔS of 37.8 J K⁻¹ mol⁻¹ researchgate.net.

Table 1: Illustrative Thermodynamic Parameters for Boroxine Formation (R-B(OH)₂ → R₃B₃O₃ + 3 H₂O) in CDCl₃ at 25°C clockss.org

| R Group | Keq (M) | ΔH (kJ/mol) | ΔS (J/K·mol) | ΔG (kJ/mol) |

| H (Phenyl) | 0.32 | 14.3 | 37.8 | 2.9 |

| 4-Me (p-Tolyl) | 0.45 | - | - | - |

| 4-OMe (p-Anisyl) | 1.40 | - | - | - |

| 4-Cl (p-Chlorophenyl) | 0.0452 | -14.3 | - | - |

Note: Specific thermodynamic data for this compound were not found in the general literature searches, but the principles illustrated by similar arylboroxines are directly applicable.

The solvent plays a crucial role in influencing the equilibrium position of boroxine formation. The polarity and ability of the solvent to interact with water and the boronic acid/boroxine species can significantly alter the equilibrium constant. For instance, the equilibrium constant for boroxine formation can vary substantially between different solvents, such as CDCl₃ and THF-d₈ researchgate.net. In CDCl₃, the equilibrium constant for a given boroxine might be 0.32 M, whereas in THF-d₈, it could be as low as 1.60 × 10⁻⁵ M, indicating a strong shift towards the boronic acid monomers in the latter solvent researchgate.net. This highlights the importance of solvent choice in controlling boroxine formation and stability.

Lewis Acidity of Boron Centers in this compound

The boron atoms within the boroxine ring are sp²-hybridized and possess a vacant p-orbital, rendering them inherently Lewis acidic wiley-vch.declockss.orgtdl.org. This electron-deficient nature allows boroxines to act as electron-pair acceptors, forming adducts with various Lewis bases.

This compound, like other boroxines, readily interacts with Lewis bases, particularly N-donor ligands, to form donor-acceptor complexes researchgate.netclockss.orgtdl.orgacademicjournals.orgacademicjournals.org. This adduct formation involves the donation of a lone pair of electrons from the Lewis base to the vacant p-orbital of a boron atom in the boroxine ring, establishing a dative B←N bond academicjournals.orgacademicjournals.org.

Studies have shown that 1:1 adducts (one boroxine molecule to one Lewis base molecule) are often thermodynamically favored over 1:2 or 1:3 adducts, primarily due to the relief of ring strain upon the coordination of the first Lewis base academicjournals.orgacademicjournals.orgacs.org. While boroxines possess three Lewis acidic boron centers, steric hindrance and electronic factors often limit the number of coordinated Lewis bases to one or two academicjournals.orgacs.org. Electron-withdrawing substituents on the aryl rings of boroxines tend to enhance their Lewis acidity, thereby stabilizing the formation of such adducts clockss.orgacs.orgacs.org.

The formation of a donor-acceptor complex with a Lewis base induces significant structural and electronic changes within the this compound molecule.

Structural Consequences: Upon coordination with a Lewis base, the boron atom involved in the dative bond undergoes a change in hybridization from trigonal planar (sp²) to tetrahedral (sp³) geometry clockss.orgtdl.orgacademicjournals.org. This change in geometry at the boron center can lead to a distortion or twisting of the otherwise planar boroxine ring researchgate.net. For example, in 2,4,6-tris(4-fluorophenyl)-2-(1-pyridyl)-boroxine, the binding of the pyridyl substituent caused the boroxine ring to twist, resulting in a maximum torsion angle of 17.6° within the ring researchgate.net. The bond distances around the coordinated boron also change; B-O and B-C bond lengths involving the coordinated boron tend to increase compared to those of uncoordinated boron atoms within the same ring academicjournals.org.

Table 2: Representative Structural Changes Upon Boron-Nitrogen Adduct Formation in Boroxines academicjournals.org

| Parameter | Uncoordinated Boron (sp²) | Coordinated Boron (sp³) |

| Geometry | Trigonal Planar | Tetrahedral |

| Typical B-O Bond Length (Å) | ~1.35 - 1.38 | ~1.44 - 1.45 |

| Typical B-C Bond Length (Å) | ~1.55 - 1.58 | ~1.60 - 1.62 |

| O-B-O Angle (°) | ~120 | ~109.5 (closer to tetrahedral) |

| Boroxine Ring Planarity | Planar | Can be twisted/distorted |

Note: Values are illustrative and may vary depending on the specific boroxine and Lewis base.

Dynamic Covalent Chemistry (DCC) of Boroxines

Boroxines are cyclic anhydrides formed from the dehydration of boronic acids (R-B(OH)₂), typically through thermal azeotropic removal of water or exhaustive drying. The general reaction involves three boronic acid units combining to yield a boroxine and three molecules of water (3 R–B(OH)₂ → R₃B₃O₃ + 3 H₂O). nih.govmdpi.comnih.gov This formation is an entropically favorable process. nih.govmdpi.comrsc.org The dynamic nature of boroxines arises from the reversibility of their formation and their ability to undergo exchange reactions. nih.govgoogle.comresearchgate.netacs.org

The exchange or metathesis of boroxines is a crucial aspect of their dynamic covalent chemistry, enabling malleability and self-healing properties in materials. nih.govgoogle.comacs.org While the precise mechanism for boroxine exchange in bulk is not always fully elucidated, it is generally understood to be a reversible, multistep process. nih.govgoogle.com

One postulated mechanism involves the initial formation of a zwitterionic adduct, where alkoxide residues can be exchanged between two boron centers. nih.gov Another key aspect is the role of residual free boronic acids within the network, which are believed to facilitate the exchange of boroxine linkages. google.comacs.org The dehydration reaction of boronic acid, leading to boroxine formation, is driven by the Lewis acid character of boron, which facilitates the formation of a transition state where an oxygen atom from another acid moiety binds to boron, rendering it tetravalent. This process then leads to the release of a water molecule and the formation of a dimer, a step that can repeat to form the trimeric boroxine. researchgate.net

Kinetic studies have provided insights into the rates of these exchange processes. For instance, the fast reshuffling of homo-boroxines in DMSO solution has been observed via ¹H NMR experiments, showing peak coalescence at 85 °C. The determined activation energy (Eₐ) for this reaction was reported as 81.6 kJ/mol. nih.gov This value, while higher than for boronic ester metathesis, remains within a reasonable range for applications in vitrimers. nih.gov

The dynamic exchange rates of boroxines can be influenced and tuned by the presence of certain ligands, particularly Lewis bases. Boroxines, similar to boronic acids, can form complexes with Lewis bases such as amines or pyridine (B92270) in a 1:1 stoichiometry. nih.govmdpi.com The formation of such adducts can be thermodynamically favorable, with the enthalpy profit for adduct formation being larger in magnitude than the endothermicity of boroxine trimerization. nih.gov

The addition of Lewis bases has been shown to facilitate and tune the rates of boronic transesterification and boroxine metathesis. researchgate.net However, the impact can vary. For example, in some studies, the addition of pyridine did not appear to significantly impact boroxine exchange kinetics, suggesting that other factors, such as residual boronic acid from hydrolysis, might be more dominant in facilitating exchange in certain contexts. acs.org Despite this, the general principle of Lewis bases influencing the dynamic covalent chemistry of boron compounds is well-established, often by affecting the electrophilicity of the boron center or by participating in the exchange pathways.

Role in Organic Transformations and Catalytic Cycles

This compound, as a derivative of boronic acids, is relevant in various organic transformations, particularly in palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a pivotal carbon-carbon bond-forming reaction in organic synthesis, typically involving an organoboron reagent and an organic halide or pseudohalide, catalyzed by a palladium complex. rsc.orgrsc.orgyonedalabs.comnih.gov Organoboron reagents, including boronic acids and their derivatives like boroxines, are favored due to their stability, ease of preparation, and environmental benignity. rsc.orgnih.gov In the context of Suzuki-Miyaura coupling, boronic acids are known to trimerize to form boroxines, releasing water. This equilibrium means that boroxines can be present and participate in the reaction alongside boronic acids. yonedalabs.com

Transmetalation is a crucial step in the Suzuki-Miyaura catalytic cycle, involving the transfer of the organic group from the boron reagent to the palladium center, forming a new Pd-C bond. rsc.orgrsc.orgyonedalabs.comuvic.caresearchgate.net There is considerable debate regarding the precise mechanistic details, especially concerning the role of the base. Two main pathways have been considered: the "boronate pathway" and the "oxo-palladium pathway." rsc.orgresearchgate.net

In the boronate pathway, the base reacts with the boronic acid to form a more nucleophilic tetrahedral boronate species, which then reacts with the palladium-halide complex. rsc.orgresearchgate.net Computational studies often suggest this pathway due to the low energy barrier for boronate formation under basic conditions. rsc.org

Intriguingly, boroxines can also participate in transmetalation. Studies have shown that the addition of boroxines can lead to the formation of cross-coupling products at a significantly faster rate compared to the corresponding arylboronic acids. nih.gov This suggests that boroxines are highly reactive transmetalation partners. Furthermore, research indicates that boroxines can coordinate directly to the palladium precatalyst, implying that hydrolysis to the free aryl boronic acid is not always a prerequisite for their involvement in transmetalation. nih.govacs.org The presence of water or hydroxide (B78521) ions is often critical, as they can facilitate the formation of the activated boronate species or reactive hydroxo-palladium species. rsc.orgresearchgate.netwhiterose.ac.uk

Palladium-catalyzed cross-coupling reactions typically require the palladium catalyst to be in its zero-valent state, Pd(0), to enter the catalytic cycle. yonedalabs.comuvic.calibretexts.org Many common precatalysts, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), are in the Pd(II) oxidation state and must undergo a reductive activation step to generate the active Pd(0) species. yonedalabs.comuvic.canih.govlibretexts.orgnih.govresearchgate.net

Several mechanisms for this pre-catalyst activation have been proposed:

Phosphine-mediated reduction : In systems using phosphine (B1218219) ligands, the Pd(II) complex can be reduced to Pd(0) by oxidation of the phosphine ligands. yonedalabs.comlibretexts.org

Homocoupling of boronic acids : The reductive activation of a Pd(II) precatalyst can consume two boronic acid molecules, leading to their homocoupling and the generation of Pd(0). rsc.orgyonedalabs.comnih.govwhiterose.ac.uk

Autoactivation : Some Pd(II) complexes are inherently unstable and can undergo reductive activation without external chemical triggers, often involving readily oxidizable functional groups within their structure. acs.org

Base-induced activation : Deprotonation of acidic protons on the precatalyst by a base can initiate a reductive elimination process, leading to Pd(0) formation. acs.org

Boronic acids, and by extension boroxines due to their equilibrium, play a direct role in these activation pathways. They can act as reducing agents, facilitating the conversion of Pd(II) to Pd(0). nih.govwhiterose.ac.ukrsc.org For instance, studies have shown that aryl boronic acids are critical for the generation of Pd(0) species, with water also playing a significant role in this process. nih.govacs.orgwhiterose.ac.uk The activation pathways can be complex, sometimes involving a shift between mononuclear Pd catalytic pathways and Pd nanoparticle-controlled pathways, and potentially utilizing both Pd(II)/Pd(IV) and Pd(0)/Pd(II) cycles. nih.gov Understanding these intricate activation mechanisms is crucial for optimizing catalyst activity and lifetime in cross-coupling reactions. uvic.caacs.org

Carbon-Carbon Homologation Reactions

This compound, like other aryl boroxines, has been identified as a key reactive species in metal-free carbon-carbon homologation reactions, particularly those involving diazo compounds cenmed.comereztech.com. Computational and experimental mechanistic studies have elucidated the fundamental role of boroxines in the coupling between diazo compounds and boronic acids cenmed.comereztech.com.

A notable example is the selective metal-free carbon-carbon homologation of aryl and vinyl boroxines using trimethylsilyldiazomethane (B103560) (TMSCHN2) cenmed.comereztech.com. This reaction provides access to trimethylsilyl-pinacol boronic ester products cenmed.comereztech.com. Mechanistic investigations suggest that the reaction proceeds via a two-step mechanism involving a coordination transition state, an unstable intermediate, and a migratory insertion transition state cenmed.com. A critical finding is the significant difference in activation Gibbs energies between boronic acid and its corresponding boroxine in reactions with TMSCHN2, with the boroxine exhibiting a substantially lower activation barrier (22.5 kcal mol⁻¹) compared to the boronic acid (36.4 kcal mol⁻¹) cenmed.com. This computational result strongly indicates that boroxines, rather than boronic acids, are the predominantly reactive species in these homologation processes cenmed.com.

The enhanced reactivity of boroxines is attributed to their ability to provide excellent reactivity and reasonable atom economy in reactions with diazo compounds cenmed.com. The decomposition of TMSCHN2, which can occur under acidic conditions due to the formation of H3O+ from the equilibrium between boronic acids or boroxines and their anionic tetrahedral species in the presence of water, highlights the importance of the boroxine form for efficient transformation cenmed.com.

Addition Reactions to Imines and Other Unsaturated Substrates

Boroxines, including those with tolyl substituents, participate effectively in addition reactions to imines and other unsaturated substrates, often facilitated by transition metal catalysts or acting as Lewis acid activators nih.govwikipedia.orgchem960.com.

In transition metal-catalyzed cross-coupling reactions with N-acyliminium ions derived from quinolines and isoquinolines, aryl boroxines have demonstrated superior efficiency nih.gov. For instance, a Ni(0) catalyst system has been shown to facilitate efficient carbon-carbon bond formation between a wide range of aryl boronic acids (or their boroxine forms) and N-acyliminium precursors nih.gov. The use of boroxines in these reactions leads to higher reaction efficiency, partly by minimizing the amount of water introduced to the reaction system, which can be detrimental to certain N-acyliminium precursors nih.gov. These optimized conditions are generally applicable to aryl boroxines with ortho, meta, and para substitutions, implying the relevance of this compound nih.gov. A proposed mechanism for the nickel-catalyzed coupling suggests that the boroxine coupling partner facilitates the addition of Ni(0) to the N-acyliminium ion through ionization of the N,O-acetal, forming a Ni(II) complex nih.gov. The Lewis acidity of the boroxine is crucial, as phenyl boronate esters and phenyl trifluoroborate, with reduced Lewis acidity, did not promote the reaction nih.gov.

Boroxines also engage in addition reactions to α,β-unsaturated carbonyl compounds. For example, in 1,4-addition reactions catalyzed by dicationic palladium(II) complexes, tris(p-tolyl)boroxine, alongside p-tolylboronic acid, can serve as an aryl source chem960.com. Studies indicate that the presence of water can significantly improve yields in these reactions, suggesting a complex interplay between boronic acids and boroxines in aqueous media chem960.com.

Other Metal-Catalyzed Processes Involving Boroxines

Boroxines are versatile reagents in a variety of other metal-catalyzed processes, extending beyond simple additions and homologations to include significant cross-coupling and functionalization reactions chem960.comepa.govwikipedia.orgfishersci.at.

Suzuki-Miyaura Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling (SMC) reaction is one of the most prominent metal-catalyzed reactions where aryl boroxines, as cyclic trimers of organoboronic acids, serve as efficient coupling partners epa.gov. The general catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition of an organic halide to a low-valent palladium (or other relevant metal) complex, transmetalation where the organoboron compound transfers its organic group to the metal, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst.

Alkylboronic acids and their aryl analogs exist in equilibrium with their trimeric cyclic anhydrides (boroxines), both of which are effective in SMCs. The steric factors of the boroxines can influence the reaction efficiency. For instance, in a copper-catalyzed electrophilic amination using triarylboroxines, the reaction with tris(4-tolyl)boroxin yielded 75% product, while the 2-tolyl derivative (this compound) gave a lower yield of 45%, indicating sensitivity to steric hindrance at the ortho position fishersci.at. Despite this, products from such aminations, including those from this compound, can be further utilized in other transition metal-catalyzed reactions like Suzuki-Miyaura coupling fishersci.at. Tris(2-tolyl)boroxine has also been specifically mentioned in the context of Suzuki-Miyaura coupling precatalysts.

Ortho Functionalization via Palladium/Norbornene Cooperative Catalysis: Tris(2-methylphenyl)boroxin (this compound) has been successfully employed in redox-neutral ortho functionalization of aryl boroxines via palladium/norbornene cooperative catalysis chem960.com. This methodology allows for site-selective functionalization of arenes, achieving ortho amination with O-benzoyl hydroxylamines and ortho acylation with carboxylic acid anhydrides chem960.com. Notably, protonation occurs at the ipso position in these reactions chem960.com. This transformation is advantageous as it avoids the need for external oxidants, reductants, or stoichiometric bases and acids chem960.com.

Other Metal-Catalyzed Additions and Couplings: Aryl boroxines are also involved in other specific metal-catalyzed transformations:

Nickel(II)-Catalyzed Addition to Sulfinylamine Reagents: Aryl and heteroaryl boroxines can participate in nickel(II)-catalyzed addition reactions to sulfinylamine reagents, leading to the catalytic synthesis of sulfinamides, sulfonimidamides, and primary sulfonamides chem960.com.

Rhodium-Catalyzed Hydroarylation: Rhodium-catalyzed enantioposition-selective hydroarylation of divinylphosphine oxides with aryl boroxines has also been reported chem960.com.

Copper-Catalyzed Electrophilic Amination: As mentioned previously, triarylboroxines, including this compound, are utilized in copper-catalyzed electrophilic amination with N-methoxyamines fishersci.at. This reaction facilitates direct carbon-nitrogen bond formation under acidic conditions to yield tertiary anilines fishersci.at.

The diverse applications of this compound and other aryl boroxines in these metal-catalyzed processes underscore their importance as highly reactive and versatile reagents in modern organic synthesis.

Computational and Theoretical Investigations of Tris 2 Tolyl Boroxin

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study boroxine (B1236090) derivatives, providing valuable information on their geometry and electronic properties.

For Tris(2-tolyl)boroxin, the six-membered B₃O₃ ring is expected to be largely planar. The primary geometrical parameters of interest would be the B-O and B-C bond lengths and the O-B-O and B-O-B bond angles within the ring. The orientation of the three 2-tolyl substituents relative to the boroxine ring is a key conformational feature. Due to steric hindrance from the ortho-methyl group, the tolyl rings are likely to be twisted out of the plane of the boroxine ring. DFT calculations would be essential to determine the precise dihedral angles and the lowest energy conformation, which would likely involve a propeller-like arrangement of the tolyl groups to minimize steric clash.

A theoretical study on various substituted boroxines using B3LYP/6-31G(d,p), RHF/6-31G(d,p), and MP2/6-31G(d,p) levels of theory has provided insights into how different substituents affect the geometric parameters of the boroxine skeleton. researchgate.net For a methyl-substituted boroxine, which is a close analogue to the tolyl-substituted compound, the calculated bond lengths and angles are presented in the table below.

| Computational Level | B-C Bond Length (Å) | B-O Bond Length (Å) | O-B-O Bond Angle (°) | B-O-B Bond Angle (°) |

|---|---|---|---|---|

| B3LYP/6-31G(d,p) | 1.5685 | 1.3835 | 118.4 | 121.6 |

| RHF/6-31G(d,p) | 1.5735 | 1.3705 | 118.0 | 122.0 |

| MP2/6-31G(d,p) | 1.4815 | 1.3335 | 119.7 | 120.3 |

These values provide a reasonable estimate for the expected geometric parameters in this compound, although the steric bulk of the tolyl group might induce slight variations.

The electronic properties of boroxines, including their aromaticity, are significantly influenced by the nature of the substituents on the boron atoms. The tolyl group, with its methyl substituent, is generally considered to be weakly electron-donating through an inductive effect.

DFT studies on arylboroxines have shown that electron-donating groups on the aromatic rings tend to support the formation and stability of the boroxine ring. clockss.org This is attributed to the donation of electron density from the phenyl rings to the electron-poor boron atoms, which is an enthalpically favorable interaction. nii.ac.jp

The aromaticity of the boroxine ring itself is a topic of debate. While isoelectronic with benzene, triorganoboroxines are generally considered to have little aromatic character. clockss.org Computational studies using criteria such as Nucleus-Independent Chemical Shift (NICS) can quantify the degree of aromaticity. A study on substituted boroxines found that electron-withdrawing substituents contribute affirmatively to the aromaticity of the boroxine ring, while electron-donating groups, such as methyl, make the system less aromatic. researchgate.net

The electronic properties can also be understood by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations on octupolar boroxine derivatives have shown that the boroxine ring acts as an electron-accepting core. africaresearchconnects.com The energy of the HOMO and LUMO, and the resulting HOMO-LUMO gap, are crucial in determining the electronic and optical properties of the molecule. For this compound, the HOMO is expected to be localized primarily on the tolyl rings, while the LUMO would have significant contributions from the vacant p-orbitals of the boron atoms in the boroxine ring. The HOMO-LUMO gap would provide an indication of the molecule's kinetic stability and reactivity.

A combined experimental and theoretical study on the assembly of phenylboronic acid on a gold surface, leading to the formation of triphenylboroxine, revealed an unoccupied electronic state localized on the oxygen atoms of the boroxine and the gold atoms. nih.gov This suggests that the boroxine ring can actively participate in electronic interactions.

Mechanistic Pathway Elucidation using Advanced Computational Methods

Advanced computational methods are instrumental in elucidating the mechanisms of chemical reactions, including the formation and reactivity of boroxines.

The formation of boroxines from the dehydration of boronic acids is a reversible process. DFT calculations on the mechanism of boroxine formation from generic boronic acids have shown that the reaction proceeds through a series of condensation steps. researchgate.net A key feature of the reaction pathway is the formation of a transition state where a boron atom becomes tetravalent by coordinating with an oxygen atom from another boronic acid molecule. researchgate.net This transition state then relaxes by eliminating a water molecule to form a B-O-B linkage. This process repeats to form the six-membered boroxine ring.

While a specific transition state analysis for the formation of this compound has not been reported, the general mechanism is expected to be similar. The steric hindrance of the 2-tolyl groups might influence the activation energy of the transition state.

Boroxine exchange, where different aryl groups are redistributed among boroxine rings in a mixture, is also a known process. This dynamic behavior is crucial for the formation of hetero-boroxines. clockss.org Computational studies could elucidate the transition states involved in these exchange reactions, which likely proceed through associative or dissociative mechanisms involving the cleavage and formation of B-O bonds.

Boroxines, including this compound, can be used as reagents in various catalytic reactions, such as the Suzuki-Miyaura coupling. While boroxines are often considered as precursors that hydrolyze in situ to the corresponding boronic acids, they can also participate directly in catalytic cycles.

Computational studies can map out the energy landscape of such catalytic reactions, identifying the energies of reactants, intermediates, transition states, and products. This provides a detailed understanding of the reaction mechanism and the role of the boroxine. For example, in a Suzuki-Miyaura coupling, the energy landscape would include steps such as oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the aryl group is transferred from boron to the transition metal catalyst, is of particular interest. Computational analysis could reveal whether the boroxine itself or the derived boronic acid is the active species in this step and what the associated energy barriers are.

Although specific studies on the energy landscapes of catalytic reactions involving this compound are not available, general studies on enzyme catalysis provide a framework for how such landscapes can be conceptualized, often involving multiple conformations and intermediates. nih.govnih.gov

Quantitative Structure-Activity Relationships (QSAR) in Boroxine Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity.

While no specific QSAR studies on the reactivity of this compound have been found, research on the structure-activity relationships of arylboronic acids, the precursors to arylboroxines, can provide relevant insights. For instance, a relationship has been investigated between the mutagenicity of arylboronic acids and their ¹¹B NMR chemical shifts, suggesting that the electronic environment of the boron atom, which is influenced by the substituents, plays a role in their biological activity. acs.org

Furthermore, the reactivity of arylboronic acids in processes like protodeboronation (cleavage of the C-B bond) is known to be dependent on the electronic nature of the aryl substituents. nih.gov Electron-donating groups, like the methyl group in the tolyl substituent, can influence the rate of such reactions. A QSAR model for the reactivity of a series of arylboroxines in a particular reaction would typically involve descriptors that quantify the electronic and steric properties of the aryl substituents.

For a series of substituted arylboroxines, one could develop a QSAR model of the form:

Reactivity = f (Electronic Descriptors, Steric Descriptors)

Electronic descriptors could include Hammett constants or computationally derived parameters like atomic charges on the boron atoms. Steric descriptors could include parameters like the Taft steric parameter or molecular volume. Such a model could then be used to predict the reactivity of other arylboroxines, including this compound.

Applications in Advanced Materials Science and Catalyst Design

Boroxine-Based Dynamic Polymeric Materials

The dynamic covalent chemistry of boroxines is pivotal in creating polymers that can self-heal, reprocess, and exhibit tunable mechanical properties.

Traditional thermoset materials, while possessing favorable mechanical and thermal properties, are challenging to reprocess or recycle due to their permanently cross-linked structures uni.lucenmed.com. The incorporation of dynamic boroxine (B1236090) cross-links, such as those derived from boronic acids that form boroxine rings, offers a solution to this challenge. Boroxines undergo reversible exchange reactions, enabling the network to reorganize under external stimuli like heat or the presence of water uni.lucenmed.comlookchem.com. This dynamic exchange allows boroxine-based thermosets to be strong yet highly malleable, reprocessable, and recyclable uni.lucenmed.com. For instance, upon heating in water, some boroxine networks can be recycled back to their constituent monomers cenmed.comlookchem.com.

The design concept for malleable thermosets often involves boroxine networks where the reversible boroxine exchange mechanism facilitates network malleability uni.lu. This dynamic behavior is a key advantage over conventional thermosets, contributing to a more sustainable polymer economy.

Table 1: Comparison of Thermoset Properties

| Material Type | Cross-linking Nature | Reprocessability | Recyclability | Malleability |

| Traditional Thermoset | Permanent Covalent | Difficult | Difficult | Low |

| Boroxine-Based Thermoset | Dynamic Covalent | High | High | High |

The reversible nature of boroxine bonds is a fundamental principle for designing intrinsic self-healing polymer architectures researchgate.netfishersci.atamericanelements.com. When a polymer network containing boroxine linkages is damaged, the boroxine bonds can dissociate and then reform, autonomously repairing the physical damage fishersci.atontosight.ai. This self-healing functionality can restore mechanical properties, extending the material's lifetime fishersci.at.

For example, epoxy-boroxine networks have been designed to be water-responsive and self-healing. In the dry state, these networks exhibit stiffness and strength due to both dynamic covalent boroxine bonds and permanent epoxy bonds. Upon water contact, the boroxine bonds dissociate to form free boronic acid, effectively breaking the dynamic network and allowing the material to behave like a soft rubber. Once water is removed, the boronic acid can revert to boroxine, restoring the self-healing functionality and original stiffness fishersci.at. This mechanism allows for significant recovery in modulus and tensile strength, demonstrating the efficacy of dynamic boroxine bonds in self-healing applications fishersci.atontosight.ai.

Boroxines serve as effective dynamic cross-linking motifs in various advanced resins, imparting desirable mechanical properties and adaptability researchgate.netuni.lusigmaaldrich.com. Their unique triangular molecular structure can provide a higher cross-linking density for polymers, contributing to enhanced mechanical strength researchgate.net.

In silicone polymer networks, for instance, boroxine formation through the dehydration of boronic acid molecules has been shown to impart toughness. When combined with other dynamic bonds, such as imine bonds, a dual-cross-linked system can be created. This synergistic effect, where strong boroxine bonds contribute to strength and dynamic imine bonds to toughness, results in self-healing elastomers with good mechanical properties and rapid autonomous self-healing capabilities under ambient conditions researchgate.net. Such materials can also be reprocessed multiple times without significant loss of mechanical integrity researchgate.net. The incorporation of boroxine cross-links into materials like ethylene-propylene rubber has also been explored to achieve customizable mechanical properties and reprocessability cymitquimica.com.

Table 2: Mechanical Properties of Boroxine-Based Polymer Networks

| Material Type | Property | Value (Example) | Citation |

| Epoxy-Boroxine Network | Tensile Modulus (dry) | 1059 MPa | fishersci.at |

| Tensile Stress (dry) | 37 MPa | fishersci.at | |

| Silicone Elastomer | Tensile Strength | 9.46 MPa | researchgate.net |

| Healing Efficiency | Up to 97.8% | researchgate.net |

Supramolecular Assemblies and Covalent Organic Frameworks (COFs)

The reversible formation of boroxines from boronic acids is a cornerstone in the construction of highly ordered supramolecular assemblies and porous frameworks.

Boroxines are extensively utilized in supramolecular chemistry to construct highly-organized self-assembling architectures researchgate.netgoogle.comgoogle.com. The reversible trimerization of boronic acids to form boroxines is an entropically favorable process, allowing for self-correction during assembly, which leads to highly ordered structures google.commdpi.com. This dynamic covalent bond formation enables the creation of complex molecular systems, including dendrimers and receptors for small molecular recognition, with unprecedented levels of structural organization google.comgoogle.com. The ability of boroxines to reversibly form and exchange makes them ideal scaffolds for the combinatorial synthesis of new supramolecular building blocks, leading to functional molecular systems like chiral and ordered one-dimensional (1D) supramolecular polymers chemrxiv.org.

Boroxine linkages are foundational in the synthesis of Covalent Organic Frameworks (COFs) and porous organic cages (POCs) uni.lugoogle.comgoogle.comlabmanager.com. COFs are crystalline porous polymers formed by stitching molecular building blocks together through dynamic covalent bonds labmanager.com. The first generation of COFs, reported by Yaghi and co-workers in 2005, were based on boronic acid building blocks, leading to boroxine- and boronic-ester-linked COFs labmanager.com. The reversible nature of the boroxine formation reaction facilitates the formation of crystalline structures with high porosity and thermal stability labmanager.com.

Porous organic cages (POCs) are discrete, zero-dimensional (0D) molecular structures that possess intrinsic cavities and can be assembled into porous solids. While many POCs are formed through imine or boronate ester bonds, the principles of dynamic covalent chemistry, including boroxine formation, are crucial for their controlled synthesis and the achievement of defined structures. The dynamic features of boroxine linkages contribute to the error-checking capability during synthesis, ensuring high crystallinity in these frameworks.

Table 3: Boroxine-Linked Frameworks and Cages

| Material Type | Linkage Type | Key Feature | Reference |

| COFs | Boroxine | Crystalline, Porous, Dynamic | labmanager.com |

| POCs | Boroxine (as a principle) | Discrete, Porous, Self-Assembling | google.com |

Role in Polymerization Catalysis and Initiator Systems

Boron-containing compounds, including boroxines, play diverse roles in polymer science, ranging from catalysis to the design of initiator systems. While the broader class of boranes and boronic acids/esters are well-documented for their utility in these fields, specific detailed research findings focusing solely on Tris(2-tolyl)boroxin in these precise applications are not extensively documented in the provided literature. However, as a representative boroxine, it belongs to a class of compounds with established relevance.

Lewis Acid Catalysis in Enantioselective Organic Transformations (e.g., Diels-Alder Reactions)

Lewis acid catalysts are crucial for achieving high enantioselectivity in various organic transformations, including Diels-Alder reactions. Boron-based compounds are known to function as chiral Lewis acid catalysts in these processes. For instance, Tris(pentafluorophenyl)borane (PubChem CID 582056) has been identified as a Lewis acid capable of promoting Diels-Alder reactions under mild conditions. fishersci.ca Chiral boron complexes have also been developed to catalyze enantioselective cycloaddition reactions, yielding products with high enantiomeric excess. ereztech.com While the broader field of boron-catalyzed enantioselective reactions is well-established, specific research detailing the direct use of this compound as a Lewis acid catalyst in enantioselective organic transformations, such as Diels-Alder reactions, is not explicitly detailed in the provided search results.

Co-initiators and Sacrificial Groups in Controlled Radical Polymerization

Controlled Radical Polymerization (CRP) techniques, such as Reversible Addition–Fragmentation Chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are vital for synthesizing polymers with predefined molecular weights, narrow molecular weight distributions, and controlled architectures. wikipedia.orgereztech.comchem960.com Borane and boronic acid/ester compounds can act as co-initiators or sacrificial groups in these polymerization methods. For example, the reaction between triethylborane (B153662) (PubChem CID 7357) and oxygen can generate ethyl radicals, which initiate and mediate controlled radical polymerization, including RAFT polymerization. Although boroxines are formed from boronic acids and are utilized in the construction of polymeric materials, specific literature explicitly detailing this compound's direct role as a co-initiator or sacrificial group in controlled radical polymerization is not available in the provided information.

Boron-Based Initiators for Specific Polymerization Types

Boron compounds serve as initiators for various polymerization types, enabling the synthesis of functional polymers. For instance, Tris(pentafluorophenyl)borane has been shown to catalyze condensation reactions leading to the formation of siloxane bonds, providing new synthetic tools for the controlled synthesis of siloxane materials. Boronic acid-containing polymers, which can incorporate boroxine crosslinks, are also utilized in the formation of dynamic thermosetting polymers. Furthermore, boron-functionalized polymers are synthesized through direct polymerization of boron-containing monomers or post-polymerization functionalization, including via controlled radical polymerizations like RAFT and ATRP. However, specific instances of this compound acting directly as a boron-based initiator for particular polymerization types are not detailed in the provided research findings.

Boron Source in Specialty Polymer Additives (e.g., Tackifiers, Stabilizers)

The boroxine motif finds application in various materials, including polymers, and has been explored for properties such as flame retardancy and in the formation of covalent organic frameworks (COFs). Some organoborates, such as Tris-2-ethylhexyl borate (B1201080), are known to serve as boron sources for specialty polymer additives, including tackifiers for silicone elastomers, rubber and plastic stabilizers, and antioxidants. While boroxines, as a class, are relevant in polymer and supramolecular chemistry for constructing self-healing architectures and dynamic covalent polymer networks, direct information specifically detailing the application of this compound as a tackifier or stabilizer in specialty polymer additives is not explicitly provided in the available search results.

Boroxine-Containing Materials for Ion Conduction and Related Electrochemical Technologies

Boroxine-containing materials, particularly boroxine-linked Covalent Organic Frameworks (COFs), are emerging as significant materials in the field of ion conduction and related electrochemical technologies. These crystalline porous materials are formed through the dehydrative trimerization of polyboronic acids, creating stable, layered polymer networks.

Research indicates that boroxine-linked COFs and boroxine ring polymers are being investigated for applications in energy storage and ion transport. For instance, studies have shown that boroxine ring polymers, when solvated with lithium triflate, exhibit significantly higher ionic conductivities and increased lithium transference numbers compared to conventional polymer electrolytes. This enhanced performance is attributed to the increased mobility and anion-trapping capabilities of the boroxine rings within the polymer structure. These materials also demonstrate a stabilizing effect on lithium-polymer electrolyte interfaces, leading to reduced interfacial resistance, which is crucial for applications in lithium secondary batteries.

Furthermore, boroxine-linked COFs are semiconductors with controllable band gaps, making them candidates for flexible electronics. While this compound is a boroxine, and boroxine-linked COFs are synthesized from boronic acid monomers, the provided information does not explicitly detail the direct use of this compound as a specific building block or component in these ion-conducting COFs or other electrochemical materials. However, as a boroxine, it belongs to a class of compounds that are structurally relevant to these advanced materials.

Future Research Directions and Emerging Opportunities

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of Tris(2-tolyl)boroxin, typically derived from the dehydration of 2-tolylboronic acid, can be further optimized for enhanced efficiency and sustainability. Current research trends in organoboron chemistry emphasize the development of greener and more atom-economical synthetic pathways. Future efforts could focus on:

Green Solvent Systems: Exploring the use of alternative, environmentally benign solvents for its synthesis, moving beyond traditional organic solvents. For instance, the efficient preparation of organo-Au(I)-L complexes using triol-based boronates in green solvents like ethanol (B145695) or water highlights the potential for similar advancements in boroxin synthesis chem960.com.

Catalytic Borylation Reactions: Investigating novel catalytic borylation reactions that directly incorporate the 2-tolyl group onto boron centers, potentially bypassing multi-step syntheses. Borylation chemistries, including metal-catalyzed C-H borylation and Miyaura borylation, are established methods for forming C-B bonds, which could be adapted for more direct routes to 2-tolylboronic acid precursors or even directly to boroxins github.io.

Flow Chemistry and Continuous Processing: Implementing flow chemistry techniques for the continuous synthesis of this compound, which can offer improved reaction control, safety, and scalability compared to batch processes.

Waste Minimization and By-product Utilization: Designing synthetic routes that minimize waste generation or enable the efficient utilization or recycling of by-products. This aligns with principles of sustainable chemistry, aiming for higher atom economy and reduced environmental impact.

The optimization of synthetic routes for boronic acids, the precursors to boroxines, has already shown that factors such as the distance and linkage between the boron atom and directing groups can be optimized to balance structural flexibility and rigidity, leading to improved efficiency in subsequent reactions. Similarly, exploring post-synthetic modifications of boroxine (B1236090) frameworks, as seen in covalent organic frameworks (COFs), could lead to new ways of functionalizing or modifying this compound derivatives.

Exploration of New Catalytic Transformations Utilizing this compound

This compound, as a cyclotrimeric anhydride (B1165640) of an organoboronic acid, possesses Lewis acidic boron centers and a unique steric environment due to the ortho-tolyl substituents. These features make it a promising candidate for various catalytic applications. Future research could delve into:

Cross-Coupling Reactions: Expanding its role in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where boronic acids and their derivatives are widely used. While phosphine (B1218219) ligands like Tris(o-tolyl)phosphine are known in Pd-catalyzed processes, the boroxin itself could act as a ligand or a reagent, influencing reactivity and selectivity. Redox-neutral ortho functionalization of aryl boroxines via palladium/norbornene cooperative catalysis and rhodium-catalyzed enantioposition-selective hydroarylation of divinylphosphine oxides with aryl boroxines represent existing examples of boroxin involvement in catalytic transformations.

Lewis Acid Catalysis: Investigating its potential as a standalone Lewis acid catalyst or co-catalyst in organic transformations that benefit from boron's electrophilic nature. Boronic acids and their derivatives have been explored as catalysts for reactions like amide bond formation. The unique structure of this compound might offer distinct advantages in terms of selectivity or activity.

Stereoselective Catalysis: Developing asymmetric catalytic transformations where the chirality or steric bulk of the 2-tolyl groups in this compound could induce enantioselectivity. Recent studies on electrophilic amination using triarylboroxins, including 2-tolyl derivatives, have shown their utility in direct carbon-nitrogen bond formation, with sensitivity to steric factors influencing yields.

Cascade and Multicomponent Reactions: Designing new cascade or multicomponent reactions where this compound facilitates multiple bond-forming events in a single pot, leading to complex molecular architectures.

Integration into Advanced Functional Materials for Emerging Technologies

The inherent stability and tunable properties of boroxines, including their ability to form dynamic covalent bonds, make them attractive building blocks for advanced functional materials. Future research on this compound in this domain includes:

Dynamic Covalent Networks and Self-Healing Materials: Utilizing this compound as a crosslinking agent in dynamic covalent networks, leading to materials with self-healing capabilities, reprocessability, and stimuli-responsiveness. Boroxine-based dynamic thermosetting polymers have already shown promise for creating malleable and healable polymers github.io.

Covalent Organic Frameworks (COFs): Incorporating this compound or its derivatives as nodes in the construction of novel COFs. Boroxine linkages are well-established in COF chemistry, offering porous, crystalline materials with potential applications in gas storage, separation, and heterogeneous catalysis. The ability to functionalize COFs by incorporating arylboronic acids into boroxine linkages suggests a pathway for tailoring the properties of such materials using this compound.

Optoelectronic Materials: Exploring its integration into optoelectronic devices, given that some arylboroxine derivatives exhibit interesting opto-electronic and nonlinear optical properties, particularly with the introduction of electron-donating groups. The tolyl groups could be further functionalized to tune these properties.

Sensors and Molecular Recognition: Designing materials incorporating this compound for sensing applications or molecular recognition, leveraging the Lewis acidity of the boron atoms to interact with specific analytes, especially nitrogen-containing compounds.

Deeper Understanding of Structure-Reactivity Relationships through Combined Experimental and Theoretical Approaches

A comprehensive understanding of the structure-reactivity relationships of this compound is crucial for rational design and prediction of its behavior in various applications. Future research will increasingly rely on a synergistic approach combining experimental techniques with advanced computational methods:

Computational Chemistry (DFT, Ab Initio): Employing sophisticated computational methods, such as Density Functional Theory (DFT) and ab initio calculations, to elucidate the electronic structure, conformational preferences, and reaction mechanisms involving this compound. Such studies can predict molecular aromaticity, charge transfer characteristics, and nonlinear optical properties, guiding experimental design. For instance, theoretical studies have investigated the effect of substituents on boroxine skeleton's aromaticity and vibrational spectra.

Spectroscopic Characterization: Utilizing advanced spectroscopic techniques (e.g., NMR, IR, Raman, X-ray crystallography) to experimentally validate theoretical predictions and characterize intermediates in reactions involving this compound. Experimental studies combined with computational modeling have been used to understand the activation pathways of catalysts involving arylboronic acids.

Kinetic and Mechanistic Studies: Conducting detailed kinetic and mechanistic studies to understand the rate-determining steps and transition states in reactions catalyzed by or involving this compound. This includes understanding the equilibrium between boronic acids and boroxines and how factors like water content or Lewis bases influence it.

Machine Learning and Data Science: Applying machine learning algorithms to analyze large datasets of experimental and computational data, identifying correlations and predicting new reactions or material properties based on structural features of this compound and its derivatives. This can help identify reactivity cliffs and inform the design of new catalysts or materials.

By integrating these research directions, the scientific community can unlock the full potential of this compound, contributing to innovations in synthetic chemistry, materials science, and beyond.

Q & A

Q. What are the optimal synthetic routes for Tris(2-tolyl)boroxin, and how do reaction conditions influence yield and purity?

this compound can be synthesized via cyclocondensation of 2-tolylboronic acid under anhydrous conditions. Key steps include refluxing in toluene with azeotropic water removal using molecular sieves or Dean-Stark traps. Alternative routes involve transesterification of boronic esters with 2-tolyl Grignard reagents. Yield optimization requires strict control of stoichiometry (3:1 molar ratio of boronic acid to dehydrating agent) and inert atmospheres to prevent hydrolysis . Purity (>98%) is confirmed via B NMR (δ ~18 ppm for cyclic trimer) and elemental analysis.

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

- Spectroscopy : H and C NMR to confirm aryl substituent integration and absence of residual boronic acid.

- X-ray crystallography : Resolves planar BO ring geometry and aryl group orientation .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] for CHBO, exact mass 366.12 g/mol) .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition typically >200°C .

Q. How does this compound compare to boronic acids in cross-coupling reactions?

this compound exhibits lower hygroscopicity and higher stability under anhydrous conditions, making it preferable for Suzuki-Miyaura couplings. However, its reactivity is highly dependent on the equilibrium between boroxin and boronic acid. Yields correlate with the rate of boroxin hydrolysis to active boronic acid species, which can be modulated by solvent polarity (e.g., DMF vs. THF) and base strength (e.g., KCO vs. CsF) .

Advanced Research Questions

Q. How do electronic effects of 2-tolyl substituents influence this compound’s reactivity in enantioselective catalysis?

The electron-donating methyl group in 2-tolyl enhances boroxin’s Lewis acidity, facilitating coordination to chiral ligands (e.g., BINOL derivatives). This interaction is critical in asymmetric allylic arylations, where steric hindrance from the methyl group improves enantiomeric excess (e.g., up to 92% ee in α-arylaldehyde syntheses). Computational studies (DFT) reveal that substituent orientation modulates charge distribution on the BO ring, impacting transition-state energetics .

Q. What mechanistic insights explain discrepancies in catalytic activity between this compound and its para-substituted analogs?

Ortho-substituted boroxins exhibit slower transmetallation kinetics due to steric hindrance near the boron center, as shown in kinetic isotope effect (KIE) studies. Para-substituted analogs (e.g., Tris(4-tolyl)boroxin) display faster reactivity but lower stereocontrol. Contrasting outcomes in Heck couplings (e.g., 65% vs. 78% yield for ortho vs. para) highlight the trade-off between steric and electronic factors .

Q. How can computational modeling predict this compound’s behavior in novel reaction systems?

Density Functional Theory (DFT) simulations of the BO ring’s σ- and π-electron structure reveal delocalized bonding, which stabilizes the trimer against hydrolysis. Molecular dynamics (MD) simulations further predict solvation effects in ionic liquids, guiding solvent selection for reactions requiring water-sensitive conditions .

Methodological Considerations

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound?

- Controlled hydrolysis assays : Quantify boronic acid release rates under varying humidity (e.g., 10–60% RH) using B NMR .

- Kinetic profiling : Compare turnover frequencies (TOF) in model reactions (e.g., aryl etherifications) to isolate steric vs. electronic contributions .

- Crystallographic data mining : Cross-reference B–O bond lengths (avg. 1.36 Å) and torsional angles in the Cambridge Structural Database (CSD) to identify structural outliers .

Q. What experimental protocols ensure reproducibility in this compound-based syntheses?

- Standardized drying : Pre-dry solvents (toluene, THF) over activated 3Å molecular sieves for 24 hours.

- Inert atmosphere : Use Schlenk lines or gloveboxes with O/HO levels <1 ppm.

- Batch consistency : Validate each synthesis batch via HPLC (C18 column, acetonitrile/water gradient) to detect residual boronic acid (<2%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.